![molecular formula C16H13ClN2O2S B3384465 2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid CAS No. 554404-08-9](/img/structure/B3384465.png)
2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
Vue d'ensemble
Description
“2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid” is a chemical compound with the CAS Number: 554404-08-9 . It has a molecular weight of 332.81 . The compound is an inhibitor of the enzyme phosphodiesterase and was developed as a research tool for studying protein interactions and receptor binding .
Molecular Structure Analysis
The molecular formula of this compound is C16H13ClN2O2S . The InChI Code is 1S/C16H13ClN2O2S/c17-12-6-7-14-13 (8-12)18-16 (22-10-15 (20)21)19 (14)9-11-4-2-1-3-5-11/h1-8H,9-10H2, (H,20,21) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing novel compounds related to 2-[(1-benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, exploring their potential applications in the field of medicinal chemistry and materials science.
One study focused on the intramolecular cyclization of 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, leading to the synthesis of pyridin-2(1H)-ones containing a divalent sulfur atom. This process involves the transformation of compounds under the action of a base, showcasing the versatility of sulfanyl acetic acid derivatives in synthesizing heterocyclic compounds with potential pharmacological applications (Savchenko et al., 2020).
Another study described the synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones, starting from an intermediate that shares structural similarities with this compound. This research highlights the compound's utility in developing anti-inflammatory agents (Reddy & Saini, 2013).
Biological and Pharmacological Activities
Research on derivatives of this compound also extends to their biological and pharmacological properties, particularly their potential as antimicrobial and anticancer agents.
A study on the design, synthesis, and biological evaluation of novel 4-chloro-1,3-benzoxazole derivatives as anticancer agents revealed that certain synthesized compounds showed appreciable biological activity. This indicates the potential of sulfanyl acetic acid derivatives in contributing to anticancer research (Fathima et al., 2022).
The synthesis of 1,2,4,5-tetrasubstituted imidazoles using sulfuric acid as a catalyst demonstrates the role of sulfanyl acetic acid derivatives in synthesizing compounds with potential applications in materials science and catalysis (Tavakoli et al., 2012).
Mécanisme D'action
Target of Action
The primary target of 2-[(1-Benzyl-5-chloro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid, also known as (1-Benzyl-5-chloro-1H-benzoimidazol-2-ylsulfanyl)-acetic acid, is the enzyme phosphodiesterase . This enzyme plays a crucial role in cellular signal transduction by breaking down phosphodiester bonds in cyclic nucleotides, thus regulating the intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).
Mode of Action
This compound acts as an inhibitor of phosphodiesterase . By binding to the active site of the enzyme, it prevents the enzyme from breaking down cAMP and cGMP. This leads to an increase in the intracellular concentrations of these cyclic nucleotides, amplifying the signal transduction pathways they are involved in.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it influences. By inhibiting phosphodiesterase and increasing the levels of cAMP and cGMP, it can potentially regulate a wide range of cellular processes. For example, it may influence cell growth and differentiation, immune responses, and neuronal signaling .
Safety and Hazards
Propriétés
IUPAC Name |
2-(1-benzyl-5-chlorobenzimidazol-2-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-12-6-7-14-13(8-12)18-16(22-10-15(20)21)19(14)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTKFCTXONQEGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)N=C2SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



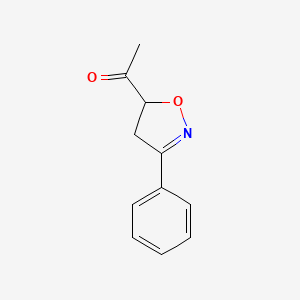
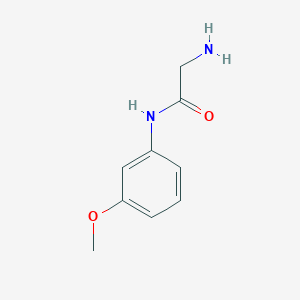

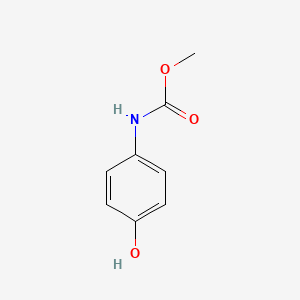
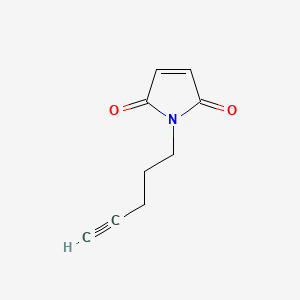


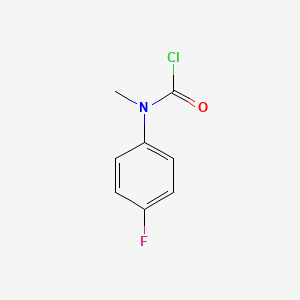
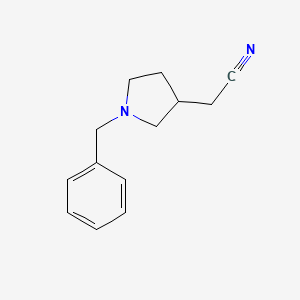


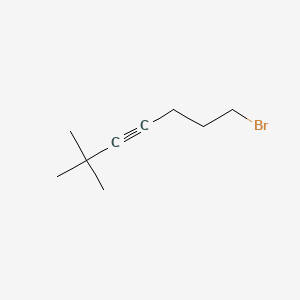
![2-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3384479.png)
![4-({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)morpholine](/img/structure/B3384489.png)